N-(4-chlorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
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Overview
Description
N-(4-chlorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, a methyl group, and a sulfonamide group attached to a dihydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzenesulfonamide with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate undergoes cyclization to form the dihydropyrimidine ring. The final product is obtained after hydrolysis and purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The sulfonamide group can be reduced to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound may also interact with cellular receptors and modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives
- N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Uniqueness
N-(4-chlorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H10ClN3O4S |
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Molecular Weight |
315.73 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C11H10ClN3O4S/c1-6-9(10(16)14-11(17)13-6)20(18,19)15-8-4-2-7(12)3-5-8/h2-5,15H,1H3,(H2,13,14,16,17) |
InChI Key |
VHJXGHCVUGYRMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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